4-Chlorobutanal

Overview

Description

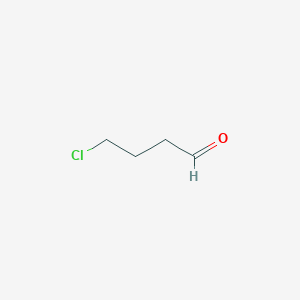

4-Chlorobutanal is an organic compound with the molecular formula C4H7ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the fourth carbon of a butanal chain

Mechanism of Action

Target of Action

It is known that similar compounds such as chlorobutanol interact with cell membranes .

Mode of Action

As a detergent, Chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis . It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity

Pharmacokinetics

Chlorobutanol has a long terminal half-life of 37 days, limiting its use as a sedative due to the considerable accumulation that will occur following multiple dosing

Result of Action

Chlorobutanol is known to cause cell lysis and induce cell toxicity

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobutanal can be synthesized through several methods. One common approach involves the chlorination of butanal. This process typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of gamma-butyrolactone with sulfur oxychloride in the presence of a mixed catalyst composed of copper oxide and zinc oxide. The reaction is conducted at temperatures ranging from 50 to 80 degrees Celsius, followed by vacuum distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobutanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-chlorobutyric acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-chlorobutanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxybutanal.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: 4-Chlorobutyric acid.

Reduction: 4-Chlorobutanol.

Substitution: 4-Hydroxybutanal.

Scientific Research Applications

4-Chlorobutanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules.

Medicine: Research into its potential use as a precursor for drug development is ongoing.

Industry: It is employed in the production of specialty chemicals and as a building block in polymer synthesis.

Comparison with Similar Compounds

4-Chlorobutanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

4-Chlorobutyric acid: The oxidized form of 4-Chlorobutanal.

Butanal: The non-chlorinated parent compound.

Uniqueness: this compound is unique due to the presence of both an aldehyde group and a chlorine atom, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its non-chlorinated counterpart, butanal.

Biological Activity

4-Chlorobutanal, a chlorinated aldehyde with the molecular formula CHClO, is recognized for its significant biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is synthesized through various methods, including the oxidation of chlorobutanol. It serves as a crucial intermediate in the synthesis of pharmaceuticals and other bioactive compounds due to its high reactivity . The compound's structure features a chlorine atom attached to the butanal chain, contributing to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

Antimicrobial Effects

Research indicates that chlorinated aldehydes, including this compound, possess broad-spectrum antimicrobial activity. This effect is primarily due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cell lines. For instance, exposure to certain concentrations resulted in significant cellular damage characterized by membrane blebbing and apoptosis .

Data Table: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Broad-spectrum activity | |

| Cytotoxicity | Induces apoptosis and membrane damage | |

| Enzyme Inhibition | Potential inhibition of metabolic pathways |

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial properties of chlorinated aldehydes found that this compound effectively inhibited the growth of several bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and interference with cellular respiration pathways. The study concluded that this compound could be a promising candidate for developing new antimicrobial agents .

Cytotoxicity Assessment

Another investigation evaluated the cytotoxic effects of this compound on human epithelial cells. Results showed that concentrations above a certain threshold led to significant cytotoxicity, evidenced by increased lactate dehydrogenase (LDH) release and morphological changes consistent with apoptosis. This study highlights the compound's potential risks when used in therapeutic contexts .

Properties

IUPAC Name |

4-chlorobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQLCJMCQWQQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10976944 | |

| Record name | 4-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6139-84-0 | |

| Record name | 6139-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10976944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobutanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 4-Chlorobutanal?

A1: this compound serves as a key building block in synthesizing various compounds. It is frequently employed in reactions such as acetalization [, , ], ring-opening chloridization [], and nucleophilic substitution []. These reactions contribute to the synthesis of diverse molecules, including pharmaceuticals, natural products, and other valuable chemicals.

Q2: Can you provide an example of this compound's use in natural product synthesis?

A2: Researchers have successfully utilized this compound in the total synthesis of Mycalamide B, a potent antitumor agent isolated from the Mycale sponge []. This synthesis highlights the compound's utility in constructing complex molecules with potential therapeutic applications.

Q3: How is this compound utilized in the synthesis of heterocyclic compounds?

A3: this compound plays a crucial role in synthesizing the core ring systems of yuzurimine-type Daphniphyllum alkaloids []. The compound's reaction with hydroxylamine generates intermediate nitrones that undergo a sequence of cyclization and cycloaddition reactions, ultimately forming the desired heterocyclic framework.

Q4: Are there any studies focusing on the synthesis of this compound itself?

A4: Yes, research has explored efficient methods for synthesizing this compound [, , , ]. These methods often involve readily available starting materials and explore different synthetic routes to optimize yield and practicality for potential industrial applications.

Q5: What is the role of this compound in synthesizing tryptamine derivatives?

A5: this compound serves as a crucial precursor in the Grandberg Tryptamine Synthesis [, ]. It reacts with arylhydrazines to form indole rings, the core structure of tryptamine derivatives, which are essential building blocks for various pharmaceuticals and bioactive compounds.

Q6: Has the reactivity of this compound been investigated?

A6: Research has examined the neighboring group effect in this compound and its derivatives []. This research provides insights into the compound's reactivity and its behavior in various chemical reactions.

Q7: Are there alternative synthetic routes for reactions involving this compound?

A7: Yes, alternative synthetic methods utilizing phase-transfer catalysis have been explored for reactions typically employing this compound. This approach has been successfully applied to synthesize formylcyclopropane and alkyl cyclopropyl ketones [].

Q8: Have electrochemical methods been investigated in the context of this compound?

A8: Electrochemical oxidation techniques have been explored using this compound as a model substrate [, ]. These studies utilize N-oxopiperidinium salts as mediators in a two-phase system, offering alternative approaches for specific chemical transformations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.